Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-

Overview

Description

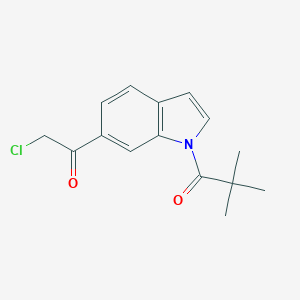

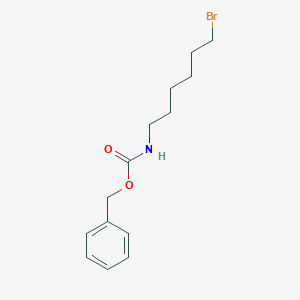

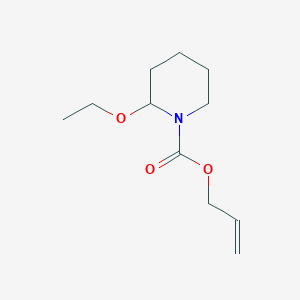

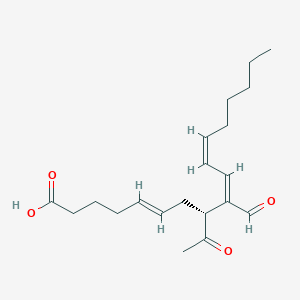

Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-, also known as Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-, is a useful research compound. Its molecular formula is C29H35N3O and its molecular weight is 441.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

- The synthesis and reactivity of related benzotriazole compounds have been explored, revealing their utility as intermediates in the preparation of metal passivators and light-sensitive materials. These findings underscore the potential of similar phenolic compounds in materials science and organic synthesis (Gu et al., 2009).

Environmental Impact and Biodegradation

- Studies on the environmental presence and degradation of phenolic compounds, such as parabens, highlight the importance of understanding the fate and behavior of similar complex phenols in aquatic environments. This research is crucial for assessing the ecological impact and designing strategies for the removal or reduction of such compounds from the environment (Haman et al., 2015).

Antioxidant Properties and Applications

- Synthetic phenolic antioxidants have been extensively studied for their environmental occurrence, human exposure, and toxicity. These studies provide a foundation for evaluating the safety and efficacy of phenolic compounds in various applications, including their potential use as antioxidants in food, pharmaceuticals, and cosmetic products (Liu & Mabury, 2020).

Medicinal Chemistry and Biological Activities

- The medicinal chemistry of phenothiazines, which share structural similarities with complex phenols, offers insights into the design of compounds with anticancer and antiprotozoal activities. This research indicates the potential therapeutic applications of phenolic compounds in treating various diseases (González-González et al., 2021).

Applications in Optoelectronic Materials

- The development of optoelectronic materials leveraging the unique properties of phenolic compounds, such as quinazolines and pyrimidines, demonstrates the versatility of these molecules in advanced technological applications. These compounds are utilized in electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).

Phenol Removal and Environmental Remediation

- Research on the immobilization of microorganisms for phenol degradation provides valuable insights into bioremediation strategies for the removal of phenolic compounds from the environment. This area of study is essential for addressing pollution and improving water quality (Aisami et al., 2016).

Mechanism of Action

Target of Action

UV absorber-928, also known as 2-(2H-Benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a type of ultraviolet (UV) light absorber . Its primary targets are the UV-A and UV-B regions of the light spectrum .

Mode of Action

UV absorber-928 works by absorbing high-energy UV light and converting it into harmless heat energy . This process involves the breaking of hydrogen bonds and molecular isomerism . The intramolecular structure undergoes thermal vibration, the hydrogen bond is broken, the chelating ring is opened, and the intramolecular structure changes . This transformation of harmful UV light into harmless heat energy protects the material from UV damage .

Biochemical Pathways

The compound’s ability to absorb uv light and convert it into heat energy can prevent photodegradation, color fading, and loss of mechanical properties in various materials .

Pharmacokinetics

It is known for its excellent thermal stability, low volatility, and resistance to chemical degradation . These properties suggest that it may have good bioavailability in the materials it is used in.

Result of Action

The primary result of UV absorber-928’s action is the protection of materials from UV damage. By absorbing UV light and converting it into heat energy, it prevents photodegradation, color fading, and loss of mechanical properties in various materials . This enhances the UV resistance and longevity of these materials .

Action Environment

The action of UV absorber-928 can be influenced by environmental factors such as temperature and light exposure. Its excellent thermal stability allows it to remain effective even under elevated temperature conditions . Additionally, its low volatility and resistance to chemical degradation contribute to its durability and effectiveness in various environmental conditions .

properties

IUPAC Name |

2-(benzotriazol-2-yl)-6-(2-phenylpropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N3O/c1-27(2,3)19-28(4,5)21-17-22(29(6,7)20-13-9-8-10-14-20)26(33)25(18-21)32-30-23-15-11-12-16-24(23)31-32/h8-18,33H,19H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUNCLSDTUBVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4072780 | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

73936-91-1 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73936-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073936911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-BENZOTRIAZOL-2-YL)-6-(1-METHYL-1-PHENYLETHYL)-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione](/img/structure/B38251.png)

![Imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B38260.png)